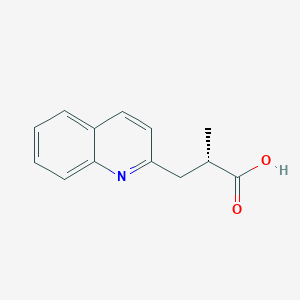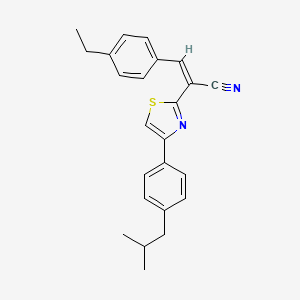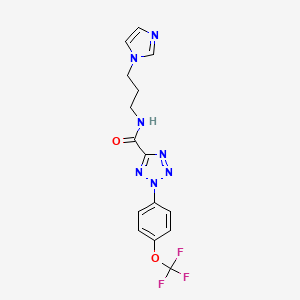![molecular formula C14H9Cl4NOS B2716780 2,2,2-trichloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide CAS No. 339105-46-3](/img/structure/B2716780.png)
2,2,2-trichloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is not provided in the available resources .Physical and Chemical Properties Analysis
Some physical and chemical properties like melting point, boiling point, and density might be available , but the specific values are not provided in the resources I found .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has focused on synthesizing and characterizing various derivatives related to "2,2,2-trichloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide" to understand their structural and chemical properties. For example, studies on sulfanilamide derivatives, including compounds with similar structures, have been synthesized and characterized using techniques like Infra-Red (IR), Nuclear Magnetic Resonance (NMR), and UV–visible spectra. These studies provide foundational knowledge on the chemical behavior and structural conformation of such compounds, facilitating further research and application development (Lahtinen et al., 2014).
Thermal and Antimicrobial Studies
Thermal properties and antimicrobial activities of related compounds have been evaluated, indicating their potential applications in various fields. Although some compounds did not show significant antibacterial or antifungal activity, the exploration of thermal stability and reaction to microbial agents is crucial for understanding their potential use in materials science and biomedical applications (Lahtinen et al., 2014).
Structural Analysis and Molecular Interactions
Further research has been conducted on the crystal structures and molecular interactions of related compounds. For instance, studies on N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides have revealed how meta-substitution affects the solid-state geometry of these compounds, offering insights into how modifications can influence molecular conformation and potential applications in designing materials with desired physical properties (Gowda et al., 2007).
Potential for Antiviral and Antibacterial Applications
Some derivatives have been characterized for antiviral activities, highlighting the potential of these compounds in developing new antiviral agents. Vibrational spectroscopic studies, along with quantum computational approaches, have been used to analyze the structures and predict the bioactivity of such molecules (Jenepha Mary et al., 2022).
Herbicide Research and Environmental Impact
Although specific to chloroacetanilide herbicides, related research has explored the synthesis, environmental behavior, and degradation of herbicides. This includes studying the metabolism in human and rat liver microsomes and assessing the environmental fate and degradation products in soils. Such studies are critical for understanding the environmental impact of chemical compounds and their derivatives (Coleman et al., 2000).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2,2,2-trichloro-N-[4-(2-chlorophenyl)sulfanylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl4NOS/c15-11-3-1-2-4-12(11)21-10-7-5-9(6-8-10)19-13(20)14(16,17)18/h1-8H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODHGNJHTTVURV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=CC=C(C=C2)NC(=O)C(Cl)(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl4NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B2716697.png)
![[2-(3-Chloropropoxy)ethyl]benzene](/img/structure/B2716699.png)

![2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[BENZYL(METHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2716702.png)

![N-[4-(trifluoromethyl)phenyl]piperidin-4-amine](/img/structure/B2716704.png)
![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(propylsulfanyl)pyridine](/img/structure/B2716706.png)
![Tert-butyl 2-[(3-methylpyrrolidin-3-yl)amino]acetate](/img/structure/B2716708.png)
![1-[(3-Chlorophenyl)methyl]-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione](/img/structure/B2716712.png)


![2-(4,6,7,8-Tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2716718.png)

![4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2716720.png)
